molecular formula C17H20N2O2 B3174520 N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide CAS No. 953888-40-9

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide

Cat. No. B3174520
CAS RN: 953888-40-9
M. Wt: 284.35 g/mol
InChI Key: PYZUSHWPXPPZDF-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, also known as NAMPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid that is highly soluble in water and has a molecular weight of 256.33 g/mol. NAMPP has a high affinity for certain proteins and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

Environmental Pollutants and Male Infertility

Research has explored the impact of environmental pollutants, like Bisphenol A (BPA), on male fertility, highlighting their role as endocrine disruptors that affect mammalian spermatogenesis. These substances, commonly found in plastics, can induce germ cell sloughing, disrupt the blood-testis barrier, and cause germ cell apoptosis, suggesting a significant environmental risk factor for male reproductive health (Lagos-Cabré & Moreno, 2012).

Occupational Exposure to Bisphenol A (BPA)

A review on occupational exposure to BPA reveals that workers in certain industries have significantly higher BPA levels compared to the general population. This exposure is linked to increased risks of male sexual dysfunction and other health issues. The study underscores the importance of assessing and managing occupational exposure to this chemical (Ribeiro, Ladeira, & Viegas, 2017).

Acrylamide in Processed Foods

A review focusing on acrylamide in thermally processed foods discusses its generation, toxicity, and detection methods, particularly biosensors. Acrylamide, a potential neurotoxic and carcinogenic compound, poses significant health risks, emphasizing the need for accurate detection and control measures in food processing (Pundir, Yadav, & Chhillar, 2019).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is highlighted for its therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA's ability to modulate lipid and glucose metabolism presents it as a potential treatment for conditions like cardiovascular disease, diabetes, and obesity, showcasing the pharmacological versatility of natural compounds (Naveed et al., 2018).

Branched Chain Aldehydes in Foods

The production and breakdown pathways of branched-chain aldehydes, important for food flavor, are reviewed. Understanding these pathways can help control the formation of desired aldehyde levels in food products, illustrating the intersection of chemistry and food science (Smit, Engels, & Smit, 2009).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-6-4-7-14(10-11)21-13(3)17(20)19-16-9-5-8-15(18)12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZUSHWPXPPZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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